N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 476450-91-6
VCID: VC4985598
InChI: InChI=1S/C24H20F2N4O2S/c1-32-21-12-4-17(5-13-21)23(31)27-14-22-28-29-24(30(22)20-10-8-19(26)9-11-20)33-15-16-2-6-18(25)7-3-16/h2-13H,14-15H2,1H3,(H,27,31)
SMILES: COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F
Molecular Formula: C24H20F2N4O2S
Molecular Weight: 466.51

N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

CAS No.: 476450-91-6

Cat. No.: VC4985598

Molecular Formula: C24H20F2N4O2S

Molecular Weight: 466.51

* For research use only. Not for human or veterinary use.

N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide - 476450-91-6

Specification

CAS No. 476450-91-6
Molecular Formula C24H20F2N4O2S
Molecular Weight 466.51
IUPAC Name N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Standard InChI InChI=1S/C24H20F2N4O2S/c1-32-21-12-4-17(5-13-21)23(31)27-14-22-28-29-24(30(22)20-10-8-19(26)9-11-20)33-15-16-2-6-18(25)7-3-16/h2-13H,14-15H2,1H3,(H,27,31)
Standard InChI Key LCRVJVCCBYPANM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F

Introduction

The compound N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic organic molecule featuring a triazole core substituted with fluorophenyl and sulfanyl groups. This structure suggests potential pharmacological applications, particularly in medicinal chemistry for antimicrobial, anticancer, or enzyme-inhibitory activities.

Synthesis

The synthesis of compounds with similar structures typically involves:

  • Formation of the triazole core through cyclization reactions.

  • Introduction of fluorophenyl groups via nucleophilic substitution or coupling reactions.

  • Sulfanyl group incorporation using thiol derivatives.

  • Final functionalization with benzamide derivatives.

These steps often require controlled conditions (e.g., temperature and pH) and catalysts to ensure high yields and purity.

Pharmacological Potential

Compounds bearing a triazole core and fluorophenyl substitutions are widely studied for their bioactivity. The following potential applications are inferred from structural analogs:

  • Antimicrobial Activity:

    • Triazole derivatives are known to inhibit fungal enzymes like lanosterol 14α-demethylase.

    • Fluorophenyl groups enhance membrane permeability and binding to microbial targets.

  • Anticancer Properties:

    • The sulfanyl group can induce apoptosis in cancer cells by disrupting redox homeostasis.

    • Methoxybenzamide moieties have shown activity against specific cancer cell lines.

  • Enzyme Inhibition:

    • Triazole rings often act as bioisosteres for natural substrates, enabling enzyme inhibition.

    • Docking studies on similar compounds suggest strong binding to active sites of enzymes like 5-lipoxygenase.

Analytical Characterization

To confirm the structure of this compound, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR): For identifying chemical shifts of protons and carbons in the molecule.

  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To detect functional groups like sulfanyl (-SH) and amide (C=O).

  • X-ray Crystallography: For precise determination of the three-dimensional structure.

Toxicity and Safety

While specific toxicity data for this compound is unavailable, related triazole derivatives exhibit low acute toxicity but require evaluation for:

  • Hepatotoxicity due to metabolic activation of fluorophenyl groups.

  • Potential allergenic effects from sulfanyl functionalities.

Applications in Drug Development

Based on its structure and inferred properties:

  • This compound could serve as a lead molecule for antifungal agents targeting resistant strains.

  • It

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